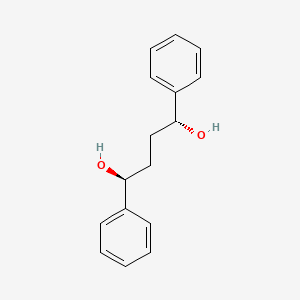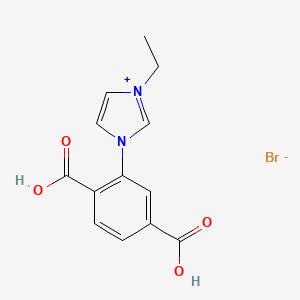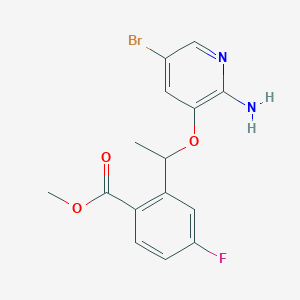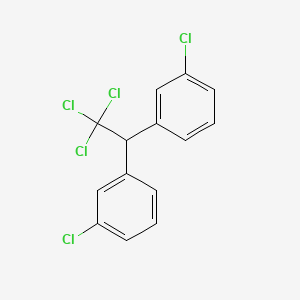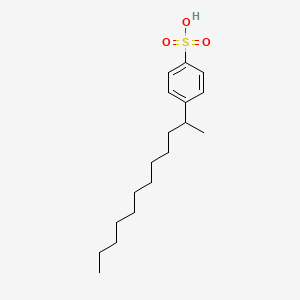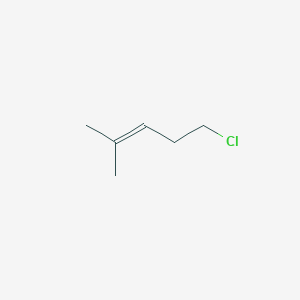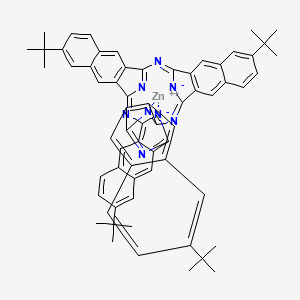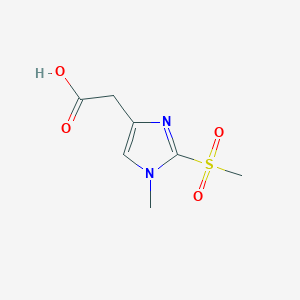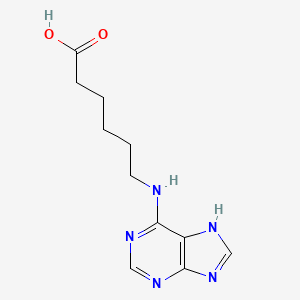
Hexanoic acid, 6-(9H-purin-6-ylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This structure is significant in medicinal chemistry due to its resemblance to naturally occurring nucleotides and its potential for biological activity.
Métodos De Preparación
The synthesis of Hexanoic acid, 6-(9H-purin-6-ylamino)- typically involves the reaction of a purine derivative with a hexanoic acid derivative under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Purine Derivative Preparation: The purine base is prepared through a series of reactions starting from simpler organic compounds.
Hexanoic Acid Derivative Preparation: The hexanoic acid moiety is prepared separately.
Coupling Reaction: The purine derivative is then coupled with the hexanoic acid derivative under controlled conditions to form the final product.
Análisis De Reacciones Químicas
Hexanoic acid, 6-(9H-purin-6-ylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the purine base or the hexanoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the purine base, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Hexanoic acid, 6-(9H-purin-6-ylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying purine chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may have applications in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 6-(9H-purin-6-ylamino)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The purine base allows it to mimic naturally occurring nucleotides, enabling it to bind to nucleotide-binding sites on enzymes and other proteins. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Hexanoic acid, 6-(9H-purin-6-ylamino)- can be compared with other similar compounds, such as:
(9H-Purin-6-ylamino)-acetic acid: This compound features a purine base linked to an acetic acid moiety instead of a hexanoic acid moiety.
Benzoic acid, 4-(9H-purin-6-ylamino)-, methyl ester: This compound has a benzoic acid moiety linked to the purine base.
The uniqueness of Hexanoic acid, 6-(9H-purin-6-ylamino)- lies in its longer hexanoic acid chain, which may confer different physical and chemical properties compared to its shorter-chain analogs .
Propiedades
Número CAS |
31918-50-0 |
|---|---|
Fórmula molecular |
C11H15N5O2 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
6-(7H-purin-6-ylamino)hexanoic acid |
InChI |
InChI=1S/C11H15N5O2/c17-8(18)4-2-1-3-5-12-10-9-11(14-6-13-9)16-7-15-10/h6-7H,1-5H2,(H,17,18)(H2,12,13,14,15,16) |
Clave InChI |
OAMAZZRKJZQBMP-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=NC=N2)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide](/img/structure/B12815398.png)
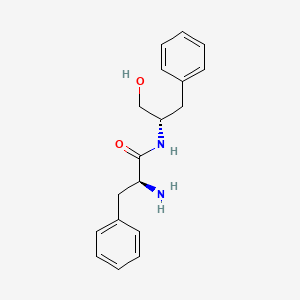
![Methyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B12815410.png)
![3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)
![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
